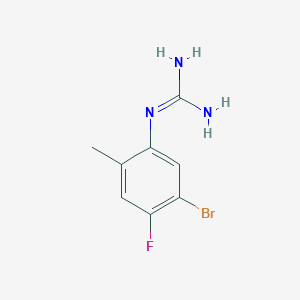
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their significant roles in various biological processes and synthetic applications. This compound features a guanidine group attached to a phenyl ring substituted with bromine, fluorine, and a methyl group. The presence of these substituents imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine typically involves the reaction of 5-bromo-4-fluoro-2-methylaniline with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as the guanylating reagent. The reaction proceeds through the stepwise displacement of imidazole groups by the amine, resulting in the formation of the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar guanylating agents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The guanidine group can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions on the phenyl ring.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the guanidine group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the guanidine group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidized or reduced forms of the guanidine group.
Scientific Research Applications
1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and ionic interactions.
Medicine: Research on this compound includes its potential use as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group is highly basic and can form strong interactions with negatively charged or polar groups in biological molecules. This allows the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)guanidine
- 1-(5-Bromo-2-methylphenyl)guanidine
- 1-(4-Fluoro-2-methylphenyl)guanidine
Comparison: 1-(5-Bromo-4-fluoro-2-methylphenyl)guanidine is unique due to the specific combination of bromine, fluorine, and methyl substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, affecting its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9BrFN3 |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
2-(5-bromo-4-fluoro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H9BrFN3/c1-4-2-6(10)5(9)3-7(4)13-8(11)12/h2-3H,1H3,(H4,11,12,13) |
InChI Key |
WFWOLUIZKZLQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C(N)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
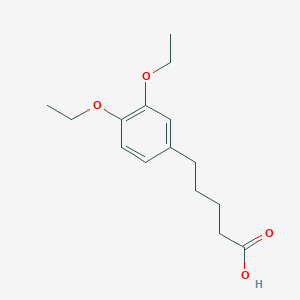
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
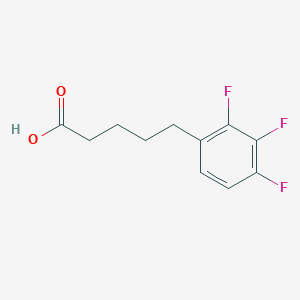
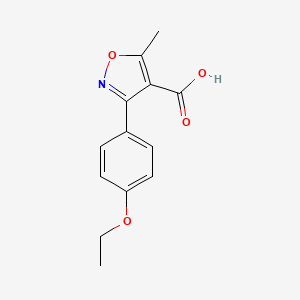
![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)

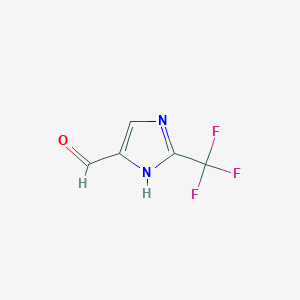

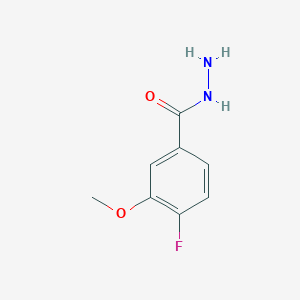

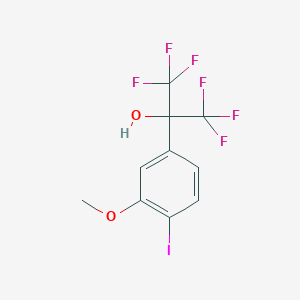
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
